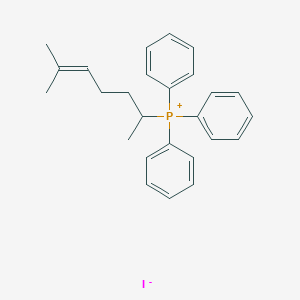![molecular formula C23H30O2SSe B14308806 1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene CAS No. 112389-75-0](/img/structure/B14308806.png)
1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene is an organic compound featuring a benzene ring substituted with a methyl group and a complex side chain containing a phenylselanyl group and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene typically involves multiple steps, starting with the preparation of the phenylselanyl group and its subsequent attachment to the benzene ring. The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and selenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenation reactions may use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Sulfides.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene involves its interaction with specific molecular targets. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The sulfonyl group may interact with proteins and enzymes, modulating their activity and function .
Comparación Con Compuestos Similares
1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene: can be compared with other benzene derivatives containing sulfonyl and selenyl groups, such as:
Uniqueness: The unique combination of a phenylselanyl group and a sulfonyl group in this compound imparts distinctive chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
112389-75-0 |
|---|---|
Fórmula molecular |
C23H30O2SSe |
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
1-methyl-4-(2-phenylselanyldec-2-enylsulfonyl)benzene |
InChI |
InChI=1S/C23H30O2SSe/c1-3-4-5-6-7-9-14-23(27-22-12-10-8-11-13-22)19-26(24,25)21-17-15-20(2)16-18-21/h8,10-18H,3-7,9,19H2,1-2H3 |
Clave InChI |
BDSZDTXCCCKIGG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC=C(CS(=O)(=O)C1=CC=C(C=C1)C)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


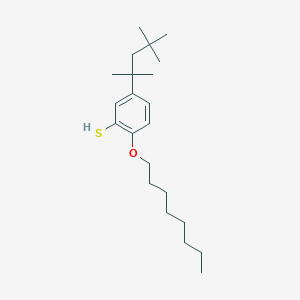
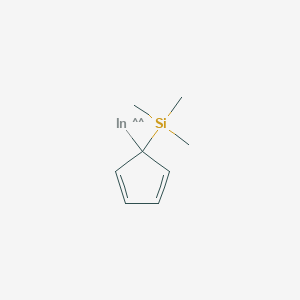

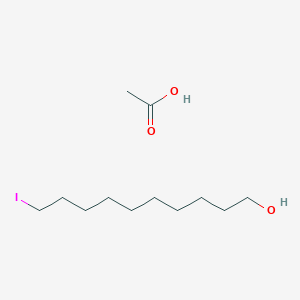
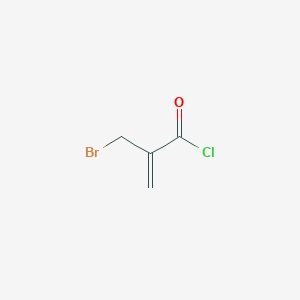
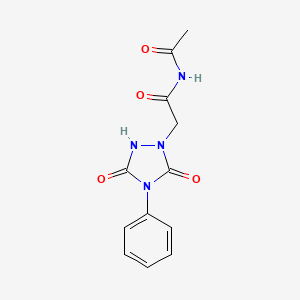

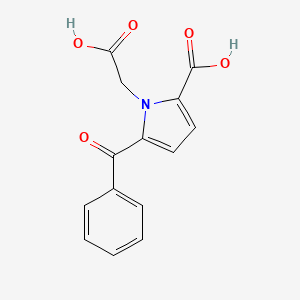

![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)


